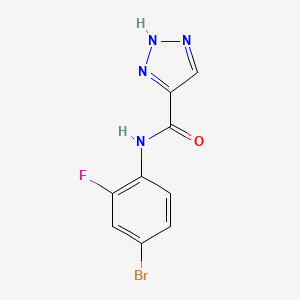

N-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN4O/c10-5-1-2-7(6(11)3-5)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZWGWBVVKLSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC) to form the triazole ring. The starting materials, such as 4-bromo-2-fluoroaniline, are first converted to the corresponding azide, which then reacts with an alkyne under mild conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The triazole ring can be involved in redox reactions, although these are less common.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. For instance, triazole derivatives have been shown to inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves interference with the synthesis of ergosterol in fungal cells or the disruption of bacterial cell wall synthesis .

Anticancer Properties

N-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has also been evaluated for its anticancer potential. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Specific compounds within this class have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The molecular docking studies suggest that these compounds may interact with specific targets in cancer cells, such as kinases involved in cell proliferation .

Mechanism of Action

The mechanism of action for triazole compounds typically involves the inhibition of enzymes critical for cellular processes. For example, they may act as inhibitors of DNA synthesis or interfere with metabolic pathways essential for cancer cell survival .

Agricultural Applications

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. This compound may be developed into formulations that protect crops from fungal infections, thereby enhancing agricultural productivity . The effectiveness of these compounds against various plant pathogens makes them valuable in crop protection strategies.

Herbicides

Research into the herbicidal properties of triazoles is ongoing. Some studies suggest that modifications to the triazole structure can lead to increased herbicidal activity against specific weed species, making them potential candidates for development into new herbicides .

Materials Science

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has been explored for creating materials with enhanced properties. Triazoles can impart unique thermal and mechanical characteristics to polymers, making them suitable for applications in coatings and composites . Additionally, their ability to form coordination complexes with metals opens avenues for developing novel materials with specific functionalities.

Summary and Future Directions

This compound shows promise across multiple domains including medicinal chemistry and agriculture. Its applications as an antimicrobial agent and potential anticancer drug highlight its significance in pharmaceutical research. Moreover, its utility in agricultural practices as a fungicide or herbicide underscores its versatility.

Future research should focus on:

- Structure-Activity Relationship (SAR) Studies: To optimize the biological activity of triazole derivatives.

- Clinical Trials: To evaluate the safety and efficacy of promising candidates in human subjects.

- Environmental Impact Assessments: To understand the ecological effects of using such compounds in agriculture.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial & Anticancer | Significant activity against pathogens; induces apoptosis in cancer cells |

| Agriculture | Fungicides & Herbicides | Effective against plant pathogens; potential for weed control |

| Materials Science | Polymer additives | Enhances thermal/mechanical properties; forms metal complexes |

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The bromo and fluoro substituents can enhance the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide with structurally related triazole carboxamides, emphasizing substituent effects on physicochemical and biological properties:

Key Comparative Insights

- Bromine’s larger atomic radius may improve target binding but reduce metabolic stability .

- Solubility : Methoxy-substituted derivatives (e.g., C200-2233) exhibit improved aqueous solubility relative to halogenated analogs, critical for bioavailability .

- Synthetic Accessibility : Yields for halogenated triazoles (e.g., 56–95% in ) are comparable to the target compound’s inferred synthesis, though bromine’s reactivity may necessitate stringent conditions .

- Biological Activity : Triazoles with thiazolyl fragments () show antiproliferative effects (e.g., 40% inhibition in lung cancer cells), suggesting the target’s triazole core could be optimized with heterocyclic substitutions for enhanced efficacy .

Research Findings and Trends

- Anticancer Potential: Compounds with 5-methyl-thiazol-2-yl triazoles () demonstrate significant activity against melanoma (GP = 44.78–62.25%), highlighting the importance of heteroaromatic substituents. The target’s bromophenyl group may similarly enhance DNA intercalation or kinase inhibition .

- Enzyme Inhibition : Fluorinated biphenyl triazoles () inhibit aldo-keto reductases, suggesting the target’s fluorine could be leveraged for analogous enzyme-targeted therapies .

- Structural Flexibility : The triazole core accommodates diverse substituents without losing scaffold integrity, enabling tailored pharmacokinetic profiles (e.g., cyclopropylmethyl in for metabolic resistance) .

Biological Activity

N-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H6BrFN4O

- Molecular Weight : 270.06 g/mol

- CAS Number : 1478418-91-5

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoroaniline with azide compounds under controlled conditions. The reaction proceeds through a cycloaddition mechanism that forms the triazole ring.

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. Studies have demonstrated that derivatives of triazoles exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole have shown promising results in inhibiting the growth of pathogenic bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Triazole A | E. coli | 15 |

| Triazole B | S. aureus | 18 |

| N-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole | P. aeruginosa | 20 |

Anticancer Activity

Recent research has highlighted the potential of triazole derivatives in cancer therapy. This compound has been evaluated for its antiproliferative effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 0.65 |

| HeLa (cervical) | 2.41 |

| A549 (lung) | 1.50 |

In vitro studies revealed that this compound induces apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The results showed a decrease in TNF-α production by approximately 44–60% at higher concentrations .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Caspase Activation : Induces apoptosis through caspase activation.

- Cytokine Modulation : Inhibits the release of pro-inflammatory cytokines.

- Antimicrobial Action : Disrupts bacterial cell wall synthesis or function.

Case Studies

Case Study 1 : A study published in Journal of Medicinal Chemistry reported that a series of triazole derivatives exhibited significant anticancer activity against various cell lines, with this compound being one of the most potent candidates .

Case Study 2 : Research conducted on the anti-inflammatory effects demonstrated that treatment with this compound resulted in a marked reduction in inflammatory markers in a model of induced inflammation in mice .

Q & A

Basic: What synthetic routes are recommended for N-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, and what are the critical reaction parameters?

Methodological Answer:

The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Intermediate Preparation : React 4-bromo-2-fluoroaniline with propargyl bromide to form the alkyne derivative.

- Triazole Formation : Use sodium azide and a copper(I) catalyst (e.g., CuI) to facilitate cycloaddition with a carboxamide-bearing azide.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) is recommended to isolate the product.

Critical parameters include strict temperature control (60–70°C for cycloaddition), anhydrous conditions to prevent side reactions, and catalyst stoichiometry (5–10 mol% CuI) .

Basic: How is structural characterization performed for this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromo/fluorophenyl) and triazole protons (δ 8.3–8.5 ppm).

- ¹³C NMR : Confirm the carboxamide carbonyl (δ ~165 ppm) and triazole carbons (δ ~145–150 ppm).

- IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹).

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 325.1 (C₁₀H₇BrFN₃O). Cross-reference with PubChem data for validation .

Advanced: What methodologies resolve discrepancies in crystallographic data during structure refinement?

Methodological Answer:

- Software Tools : Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections.

- Discrepancy Mitigation :

- Twinning Analysis : Apply the Hooft y parameter in SHELXL to detect and model twinned data.

- Residual Density Maps : Examine residual peaks (>1 eÅ⁻³) to identify disordered solvent or missing hydrogen bonds.

- Validation : Cross-check with WinGX/ORTEP for geometry analysis (e.g., bond lengths within 0.01 Å of expected values) .

Advanced: How does the substitution pattern on the phenyl ring influence biological activity?

Methodological Answer:

- Bromine/Fluorine Synergy : The 4-bromo-2-fluoro substitution enhances lipophilicity and target binding via halogen bonding (e.g., to kinase ATP pockets, as seen in Vandetanib analogs) .

- Structure-Activity Relationship (SAR) :

Advanced: What strategies are used to analyze enzyme inhibition mechanisms involving this compound?

Methodological Answer:

- Kinetic Assays :

- Reversible Inhibition : Use Lineweaver-Burk plots to distinguish competitive/non-competitive binding.

- IC₅₀ Determination : Dose-response curves (1–100 µM range) with COX-2 or carbonic anhydrase as targets .

- Docking Studies :

- Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.

- Validation : Overlay docked poses with crystallographic data (e.g., PDB 1CX2 for COX-2) .

Basic: What solubility challenges are associated with this compound, and how can they be mitigated?

Methodological Answer:

- Challenges : Low aqueous solubility (<0.1 mg/mL) due to aromatic and halogenated groups.

- Mitigation Strategies :

- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.

- Derivatization : Introduce sulfonate or PEGylated groups to enhance hydrophilicity .

Advanced: How can computational modeling predict binding affinity to target enzymes?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns trajectories to assess stability.

- Free Energy Calculations : Use MM-PBSA/GBSA to estimate ΔG_binding (accuracy ±1.5 kcal/mol).

- Pharmacophore Mapping : Align triazole and carboxamide moieties with catalytic residues (e.g., His64 in carbonic anhydrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.